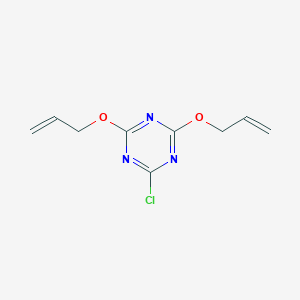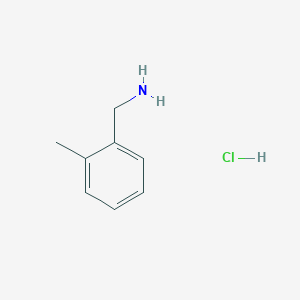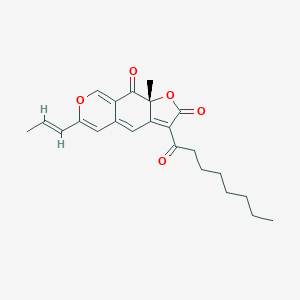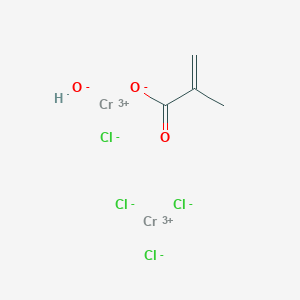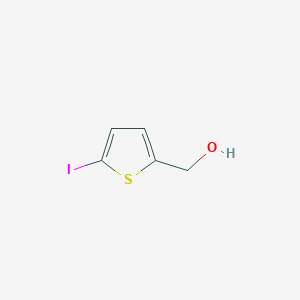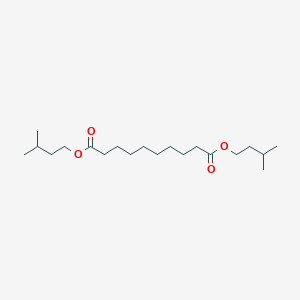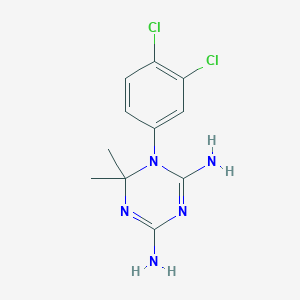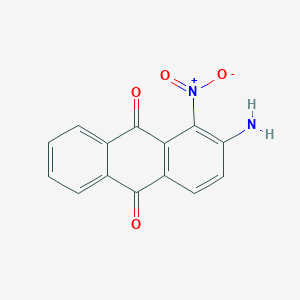![molecular formula C21H32N2O2 B081197 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol CAS No. 14358-60-2](/img/structure/B81197.png)
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as MT-45 and has been classified as a designer drug. The synthesis of this compound is complex and requires sophisticated laboratory techniques. In
Mécanisme D'action
The mechanism of action of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol involves binding to the mu-opioid receptor in the brain. This binding activates the receptor, which leads to the release of neurotransmitters such as dopamine and endorphins. The release of these neurotransmitters produces analgesic effects and a sense of euphoria.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol include pain relief, sedation, and respiratory depression. This compound has also been shown to produce a sense of euphoria, which can lead to addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol in lab experiments include its potential therapeutic applications and its ability to activate the mu-opioid receptor. However, the limitations of using this compound include its potential for addiction and the risk of respiratory depression.
Orientations Futures
There are several future directions for research on 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol. One direction is to explore its potential as a pain medication and alternative to opioids. Another direction is to investigate its potential as a treatment for opioid addiction. Additionally, research could focus on developing safer and less addictive derivatives of this compound.
Méthodes De Synthèse
The synthesis of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol is a complex process that requires several steps. The first step involves the reaction of 6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole with formaldehyde and hydrogen cyanide to form 3-(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)propanenitrile. The second step involves the reduction of the nitrile group to form 3-(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)propan-1-ol. The final step involves the reaction of this compound with 4-methylhexan-1-ol and hydrochloric acid to form 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol.
Applications De Recherche Scientifique
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol has potential therapeutic applications in the treatment of pain and opioid addiction. This compound has been shown to have analgesic properties and can be used as an alternative to opioids for pain management. Additionally, 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol has been shown to have opioid receptor agonist activity, which makes it a potential candidate for the treatment of opioid addiction.
Propriétés
Numéro CAS |
14358-60-2 |
|---|---|
Nom du produit |
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol |
Formule moléculaire |
C21H32N2O2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
3-[(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol |
InChI |
InChI=1S/C21H32N2O2/c1-5-14(2)15(9-11-24)12-20-21-17(8-10-23(20)3)18-13-16(25-4)6-7-19(18)22-21/h6-7,13-15,20,22,24H,5,8-12H2,1-4H3 |
Clé InChI |
HIFLNJJPRCMCBK-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCO)CC1C2=C(CCN1C)C3=C(N2)C=CC(=C3)OC |
SMILES canonique |
CCC(C)C(CCO)CC1C2=C(CCN1C)C3=C(N2)C=CC(=C3)OC |
Synonymes |
γ-sec-Butyl-2,3,4,9-tetrahydro-6-methoxy-2-methyl-1H-pyrido[3,4-b]indole-1-(1-butanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
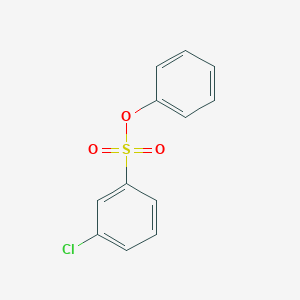
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)
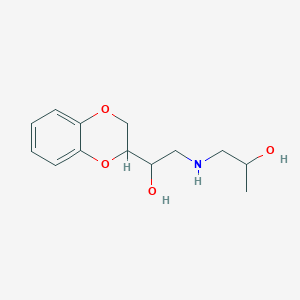
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
